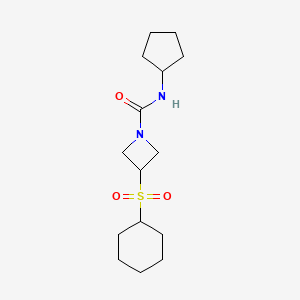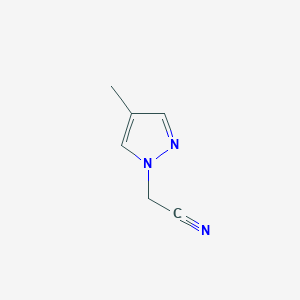
N-Cyclopropylammelid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropylammelide is a chemical compound with the molecular formula C6H8N4O2. It is a dihydroxy-1,3,5-triazine derivative, specifically consisting of ammelide bearing an N-cyclopropyl substituent
Wissenschaftliche Forschungsanwendungen
N-Cyclopropylammelide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other triazine derivatives and as a reagent in various chemical reactions.
Biology: It serves as a metabolite in certain biological pathways, particularly in mouse metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Wirkmechanismus
Target of Action
N-Cyclopropylammelide is a dihydroxy-1,3,5-triazine
Mode of Action
As a derivative of ammelide , it may share similar interactions with its targets
Biochemical Pathways
N-Cyclopropylammelide is involved in certain metabolic pathways in mice
Result of Action
As a metabolite in mice , it likely plays a role in certain metabolic processes. More research is needed to understand the specific molecular and cellular effects of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Cyclopropylammelide can be synthesized through the reaction of ammelide with cyclopropylamine. The reaction typically involves heating ammelide with cyclopropylamine in a suitable solvent under controlled conditions to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for N-Cyclopropylammelide are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced reactors and purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: N-Cyclopropylammelide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce reduced triazine compounds .
Vergleich Mit ähnlichen Verbindungen
N-Isopropylammelide: This compound is structurally similar to N-Cyclopropylammelide, with an isopropyl group instead of a cyclopropyl group.
Uniqueness: N-Cyclopropylammelide is unique due to its cyclopropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions in various chemical and biological contexts .
Eigenschaften
IUPAC Name |
6-(cyclopropylamino)-1H-1,3,5-triazine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c11-5-8-4(7-3-1-2-3)9-6(12)10-5/h3H,1-2H2,(H3,7,8,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNVGTGPKHCQME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2373041.png)


![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2373045.png)
![ethyl 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2373046.png)

![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2373049.png)

![(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride](/img/structure/B2373056.png)




![trans-Octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B2373063.png)
